N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
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Description
N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C22H19F2N3O2 and its molecular weight is 395.41. The purity is usually 95%.
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Biological Activity
N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a synthetic compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C22H20FN3O2
- Molecular Weight : 377.419 g/mol
- CAS Number : 901877-85-8
The primary target of this compound is the H+/K+ ATPase enzyme , commonly known as the proton pump. It functions as a potassium-competitive acid blocker (P-CAB) , leading to a significant reduction in gastric acid secretion. The inhibition of the proton pump is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Biochemical Pathways
The mode of action involves:
- Inhibition of gastric acid secretion : By blocking the proton pump, the compound reduces the amount of acid produced in the stomach.
- Absorption and Distribution : The compound is absorbed in the stomach and intestines and distributed throughout the body, with dietary factors potentially influencing its efficacy.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is well absorbed in the gastrointestinal tract. Its bioavailability can be affected by food intake, which may slow absorption rates and affect therapeutic outcomes.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Case Studies and Research Findings
- Gastrointestinal Studies : Clinical trials have demonstrated that P-CABs like this compound effectively reduce symptoms associated with acid-related disorders.
- Comparative Efficacy : In studies comparing P-CABs to traditional proton pump inhibitors (PPIs), compounds in this class have shown superior efficacy in certain patient populations.
Data Tables
Property | Value |
---|---|
Molecular Formula | C22H20FN3O2 |
Molecular Weight | 377.419 g/mol |
CAS Number | 901877-85-8 |
Target Enzyme | H+/K+ ATPase |
Mode of Action | Potassium-competitive acid blocker |
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c23-17-6-5-14(11-18(17)24)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPTYONANQKWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=C(C=C5)F)F)CCCN3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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